molecular formula C17H16BrNO4 B14814437 2-Bromo-4-tert-butylphenyl 2-nitrobenzoate

2-Bromo-4-tert-butylphenyl 2-nitrobenzoate

Cat. No.: B14814437
M. Wt: 378.2 g/mol
InChI Key: ISRBJXXYKIOXAJ-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylphenyl 2-nitrobenzoate is an organic compound with the molecular formula C17H18BrNO4 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butylphenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-bromo-4-tert-butylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Scientific Research Applications

2-Bromo-4-tert-butylphenyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the ester bond can be hydrolyzed to release active phenolic compounds that modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-tert-butylphenyl 3-nitrobenzoate
  • 2-Bromo-4-tert-butylphenyl 4-nitrobenzoate
  • 2-Bromo-4-tert-butylphenyl 2-aminobenzoate

Uniqueness

2-Bromo-4-tert-butylphenyl 2-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

(2-bromo-4-tert-butylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C17H16BrNO4/c1-17(2,3)11-8-9-15(13(18)10-11)23-16(20)12-6-4-5-7-14(12)19(21)22/h4-10H,1-3H3

InChI Key

ISRBJXXYKIOXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

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